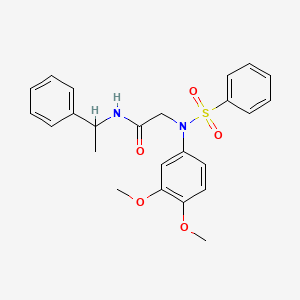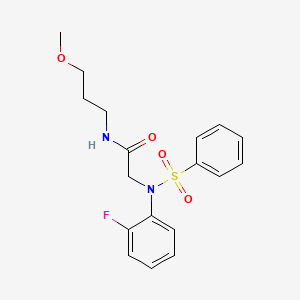
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized for various applications, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate is not fully understood. However, it has been shown to act as an inhibitor of various enzymes and signaling pathways, including proteases, kinases, and phosphodiesterases. The compound has also been shown to modulate the activity of various transcription factors and cytokines, thereby affecting gene expression and cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and suppress inflammation. The compound has also been shown to modulate the immune system, affecting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate. These include:
1. Further exploration of the compound's mechanism of action and its potential targets.
2. Development of more potent and selective analogs of the compound for use in drug discovery.
3. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, HIV, and autoimmune disorders.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models and clinical trials.
5. Exploration of the compound's potential as a tool for studying cellular signaling pathways and gene expression.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug discovery and disease treatment.
Synthesis Methods
The synthesis of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate involves the reaction of 7-hydroxy-4-chromenone with 2-aminobenzoic acid, followed by the coupling of the resulting intermediate with N-(tert-butoxycarbonyl)tryptophan. The reaction is carried out using various solvents and reagents, with different reaction conditions yielding different yields and purities of the compound.
Scientific Research Applications
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate has been widely used in scientific research, particularly in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been used as a lead compound in the development of novel drugs for the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
properties
IUPAC Name |
(4-oxo-3-quinolin-2-ylchromen-7-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O6/c1-34(2,3)43-33(40)37-29(16-21-18-35-27-11-7-5-9-23(21)27)32(39)42-22-13-14-24-30(17-22)41-19-25(31(24)38)28-15-12-20-8-4-6-10-26(20)36-28/h4-15,17-19,29,35H,16H2,1-3H3,(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNNWKEECSGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=NC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)